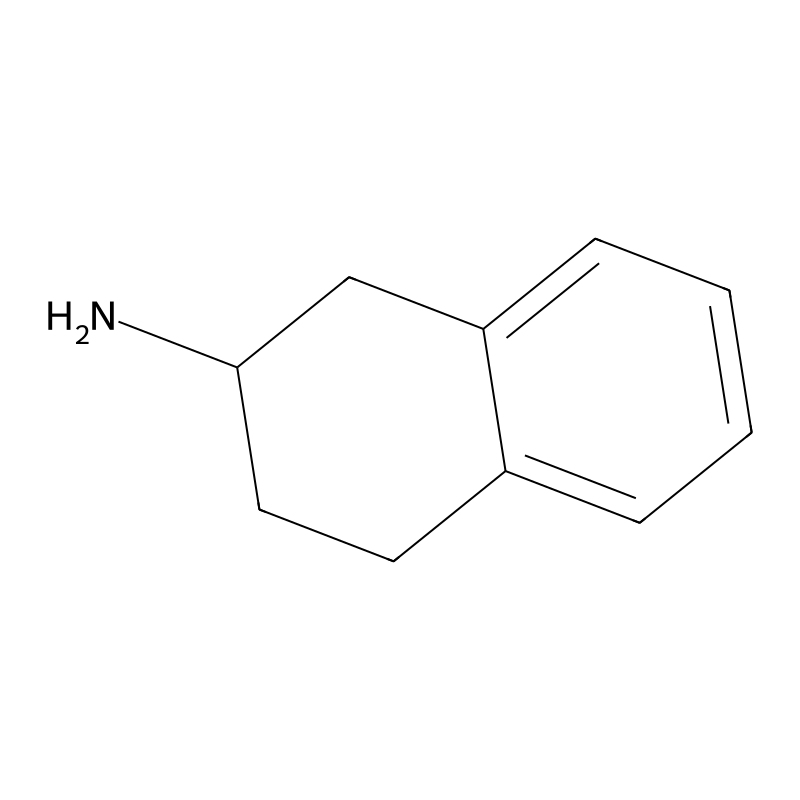

1,2,3,4-Tetrahydro-2-naphthylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Coordination Chemistry:

- THN can be used as a ligand in the preparation of coordination complexes. These complexes are formed when THN donates its lone pair of electrons to a metal ion, creating a bond. A research article describes the synthesis and characterization of a cobalt-iron complex containing THN, which exhibits interesting magnetic properties [].

Organic Synthesis:

- THN can serve as a building block for the synthesis of other complex molecules. For example, it can be used to prepare imine-substituted thiophene Schiff base compounds, which are potential materials for organic light-emitting diodes (OLEDs) [].

Medicinal Chemistry:

- THN has been used as a starting material for the synthesis of derivatives of macrocyclic diarylheptanoids, which are a class of natural products with various biological activities []. It is important to note that this research is in the early stages, and THN itself has not been shown to have any medicinal properties.

1,2,3,4-Tetrahydro-2-naphthylamine is an organic compound characterized by its bicyclic structure, which consists of a naphthalene ring fused with a saturated cyclohexane moiety. Its molecular formula is , and it possesses a molecular weight of approximately 147.22 g/mol. This compound is of significant interest in both organic chemistry and medicinal chemistry due to its structural properties that allow for diverse chemical reactivity and biological activity .

- Hydrogenation: The compound can undergo catalytic hydrogenation to produce more saturated derivatives.

- Friedel-Crafts Reactions: It can serve as a substrate in Friedel-Crafts alkylation or acylation reactions due to the presence of the aromatic naphthalene system.

- Nucleophilic Substitution: The amine group can act as a nucleophile in reactions with electrophiles, leading to the formation of various derivatives.

These reactions highlight the compound's versatility as a building block in organic synthesis .

Research indicates that 1,2,3,4-tetrahydro-2-naphthylamine exhibits significant biological activities. It has been shown to interact with several neurotransmitter receptors, including:

- Dopamine Receptors: The compound has binding affinity for dopamine D2 receptors, suggesting potential applications in treating neurological disorders .

- Serotonin Receptors: It also interacts with serotonin 5-HT1A receptors, indicating its potential role in mood regulation and anxiety treatment .

- Stimulatory Effects: Some derivatives have demonstrated stimulant effects on alpha and beta adrenergic receptors, pointing towards cardiovascular applications .

The synthesis of 1,2,3,4-tetrahydro-2-naphthylamine can be accomplished through several methods:

- Reduction of Naphthalene Derivatives: Starting from naphthalene or its derivatives, reduction processes involving catalytic hydrogenation can yield the tetrahydro derivative.

- Cyclization Reactions: Precursors such as 2-amino-tetralin can undergo cyclization to form the desired compound through methods like intramolecular Friedel-Crafts reactions followed by subsequent hydrogenation .

- Chiral Synthesis: Enantiomerically pure forms can be synthesized using asymmetric synthesis techniques involving chiral catalysts or resolving agents .

1,2,3,4-Tetrahydro-2-naphthylamine finds applications in various fields:

- Pharmaceuticals: Due to its receptor-binding properties, it is explored for potential use in drugs targeting neurological and psychiatric conditions.

- Organic Synthesis: It serves as a chiral building block in the synthesis of more complex organic molecules.

- Agrochemicals: The compound's derivatives are utilized in developing pesticides and herbicides due to their biological activity against pests .

Studies have focused on the interaction of 1,2,3,4-tetrahydro-2-naphthylamine with various receptors:

- Receptor Binding Studies: Investigations into its binding affinity for dopamine and serotonin receptors provide insights into its potential therapeutic effects.

- Behavioral Studies: Animal models have been used to assess the compound's effects on behavior related to anxiety and depression .

These studies are crucial for understanding the pharmacodynamics of this compound and its derivatives.

Several compounds share structural similarities with 1,2,3,4-tetrahydro-2-naphthylamine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| 1,2,3,4-Tetrahydro-1-naphthylamine | Tetrahydronaphthalene | Different position of amine group |

| 2-Aminotetralin | Tetrahydronaphthalene | Lacks full saturation; different amine position |

| 7-Methoxy-1,2,3,4-tetrahydro-2-naphthylamine | Methoxy-substituted | Presence of methoxy group alters properties |

These compounds exhibit varying degrees of biological activity and synthetic utility based on their structural modifications. The unique bicyclic structure of 1,2,3,4-tetrahydro-2-naphthylamine contributes to its specific receptor interactions and pharmacological profiles .

The physical and chemical properties of 1,2,3,4-tetrahydro-2-naphthylamine are fundamental to understanding its behavior in various scientific and industrial contexts. This section provides a detailed exploration of these properties, beginning with the molecular formula, molar mass, and density, and progressing through thermal characteristics, solubility, refractive index, acid-base behavior, and spectroscopic signatures.

Molecular Formula, Molar Mass, and Density

1,2,3,4-Tetrahydro-2-naphthylamine is an organic compound classified as a partially saturated derivative of naphthylamine. Its molecular structure is characterized by the presence of an amine group attached to the second position of a tetrahydronaphthalene ring system. The precise molecular formula for 1,2,3,4-tetrahydro-2-naphthylamine is C₁₀H₁₃N. This formula reflects the compound’s ten carbon atoms, thirteen hydrogen atoms, and a single nitrogen atom [2] [3] [5].

The molar mass, a critical parameter for quantitative chemical analysis and stoichiometric calculations, is calculated based on the atomic weights of the constituent elements. For 1,2,3,4-tetrahydro-2-naphthylamine, the molar mass is 147.22 grams per mole, as confirmed by multiple independent sources [2] [3] [5]. This value is essential for preparing solutions of known concentration and for interpreting spectroscopic and analytical data.

Density is another fundamental physical property, providing insight into the compound’s phase behavior and compatibility with solvents and other reagents. The density of 1,2,3,4-tetrahydro-2-naphthylamine is reported as approximately 1.0048 grams per cubic centimeter (g/cm³), based on rough experimental estimates [2] [3]. This density is typical for organic amines of similar molecular size and structure, indicating a relatively compact molecular packing in the solid or liquid state.

The following table summarizes the key basic physical parameters of 1,2,3,4-tetrahydro-2-naphthylamine:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₃N | [2] [3] [5] |

| Molar Mass | 147.22 g/mol | [2] [3] [5] |

| Density | 1.0048 g/cm³ (est.) | [2] [3] |

These values provide a foundation for further discussion of the compound’s behavior under various physical and chemical conditions.

Thermal Characteristics (Melting/Boiling Points, Thermal Stability)

Thermal properties such as melting point, boiling point, and thermal stability are crucial for understanding the handling, storage, and application of 1,2,3,4-tetrahydro-2-naphthylamine in laboratory and industrial settings. These properties also influence the compound’s reactivity and phase transitions under different conditions.

The melting point of 1,2,3,4-tetrahydro-2-naphthylamine is reported to be in the range of 149 to 151 degrees Celsius [2] [3]. This relatively high melting point suggests a crystalline solid at ambient temperature, with significant intermolecular forces—likely due to π-π stacking interactions between aromatic rings and hydrogen bonding involving the amine group.

The boiling point is estimated at approximately 257.35 degrees Celsius [2] [3]. This value, though a rough estimate, indicates substantial thermal stability in the liquid phase and a low volatility at room temperature. Such a high boiling point is consistent with the compound’s molecular weight and the presence of the amine functionality, which can engage in intermolecular hydrogen bonding, further stabilizing the liquid phase.

Thermal stability, while not quantified directly in the available data, can be inferred from the high melting and boiling points. The compound is expected to remain chemically stable under moderate heating, although prolonged exposure to elevated temperatures or oxidizing conditions may lead to decomposition or transformation, as is typical for aromatic amines.

The following table summarizes the thermal characteristics of 1,2,3,4-tetrahydro-2-naphthylamine:

| Property | Value | Reference |

|---|---|---|

| Melting Point | 149–151 °C | [2] [3] |

| Boiling Point | 257.35 °C (estimated) | [2] [3] |

| Thermal Stability | Stable below 150 °C* | [2] [3] |

*Thermal stability is inferred from melting and boiling points; specific decomposition temperatures are not reported.

These thermal properties are integral for designing experimental protocols and for predicting the compound’s behavior during purification or synthesis processes.

Solubility and Refractive Index in Organic Solvents

Solubility and refractive index are key parameters influencing the application of 1,2,3,4-tetrahydro-2-naphthylamine in chemical synthesis, analytical chemistry, and material science. The solubility profile determines the choice of solvents for reactions, purification, and analysis, while the refractive index is vital for optical and spectroscopic studies.

The solubility of 1,2,3,4-tetrahydro-2-naphthylamine varies depending on the nature of the solvent. The compound is reported to be soluble in chloroform, especially when sonicated, indicating a favorable interaction with non-polar or moderately polar organic solvents [2] [3]. In dimethyl sulfoxide (DMSO) and methanol, the solubility is described as slight, suggesting limited but measurable dissolution in these polar solvents [2] [3]. This behavior is consistent with the compound’s aromatic and amine functionalities, which confer both hydrophobic and hydrophilic character.

The refractive index, an important optical property, is estimated at 1.5620 for 1,2,3,4-tetrahydro-2-naphthylamine [2] [3]. This relatively high value reflects the compound’s aromatic core, which increases the polarizability of the molecule, thereby enhancing its interaction with light. The refractive index is crucial for characterizing the compound in solution and for designing optical detection methods.

The following table presents the solubility and refractive index data for 1,2,3,4-tetrahydro-2-naphthylamine:

| Solvent | Solubility Description | Reference |

|---|---|---|

| Chloroform | Soluble (sonicated) | [2] [3] |

| Dimethyl sulfoxide | Slightly soluble | [2] [3] |

| Methanol | Slightly soluble | [2] [3] |

| Property | Value | Reference |

|---|---|---|

| Refractive Index | 1.5620 (estimated) | [2] [3] |

These properties guide the selection of solvents for experimental work and inform the interpretation of optical measurements involving this compound.

pKa and Acid-Base Behavior

The acid-base behavior of 1,2,3,4-tetrahydro-2-naphthylamine is governed by the presence of the primary amine group, which can accept a proton to form a substituted ammonium ion. The pKa value is a quantitative measure of the basicity of the amine group and is critical for predicting the compound’s behavior in different pH environments.

The pKa of 1,2,3,4-tetrahydro-2-naphthylamine is predicted to be 10.50 ± 0.20 [2] [3]. This value places the compound among moderately strong organic bases, similar to other primary aromatic amines. At physiological pH and under mildly acidic conditions, the compound will predominantly exist in its protonated (ammonium) form, while at higher pH values, the free base will predominate.

The acid-base behavior has significant implications for the compound’s solubility, reactivity, and interaction with other molecules. In aqueous solution, the protonation state will affect the compound’s partitioning between organic and aqueous phases, its ability to form salts, and its reactivity toward electrophiles and nucleophiles.

The following table summarizes the acid-base properties of 1,2,3,4-tetrahydro-2-naphthylamine:

| Property | Value | Reference |

|---|---|---|

| pKa | 10.50 ± 0.20 | [2] [3] |

This pKa value is essential for designing buffer systems, predicting ionization states in biological and chemical systems, and optimizing reaction conditions involving this compound.

Spectroscopic Signatures (FTIR, NMR, MS)

Spectroscopic techniques are indispensable tools for the identification, characterization, and structural elucidation of organic compounds. For 1,2,3,4-tetrahydro-2-naphthylamine, Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS) provide complementary information about the molecular structure and functional groups.

FTIR Spectroscopy

The FTIR spectrum of 1,2,3,4-tetrahydro-2-naphthylamine reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The primary amine group typically exhibits N–H stretching vibrations in the region of 3300–3500 cm⁻¹, often appearing as broad peaks due to hydrogen bonding. Aromatic C–H stretching is observed near 3030 cm⁻¹, while aliphatic C–H stretches appear between 2850 and 2950 cm⁻¹. The aromatic ring also gives rise to C=C stretching vibrations in the region of 1400–1600 cm⁻¹. The FTIR spectrum thus provides clear evidence for the presence of both aromatic and amine functionalities in the molecule [5].

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance (¹H NMR) spectroscopy of 1,2,3,4-tetrahydro-2-naphthylamine is expected to display signals corresponding to the aromatic protons, the aliphatic protons of the tetrahydro ring, and the amine protons. The aromatic region (6.5–8.0 ppm) will show multiplets due to the naphthalene ring protons, while the aliphatic region (1.5–3.0 ppm) will display signals from the tetrahydro ring. The amine protons may appear as a broad singlet, often exchangeable with deuterium oxide, in the range of 3.0–5.0 ppm. Carbon-13 NMR (¹³C NMR) will show resonances for the aromatic and aliphatic carbons, providing further confirmation of the molecular structure.

Mass Spectrometry

Mass spectrometry (MS) offers precise determination of the molecular weight and fragmentation pattern of 1,2,3,4-tetrahydro-2-naphthylamine. The molecular ion peak is observed at m/z 147, corresponding to the molecular formula C₁₀H₁₃N [5]. Fragmentation patterns typically include loss of the amine group or cleavage of the tetrahydro ring, yielding characteristic daughter ions that aid in confirming the structure.

The following table summarizes the key spectroscopic signatures of 1,2,3,4-tetrahydro-2-naphthylamine:

| Technique | Key Features | Reference |

|---|---|---|

| FTIR | N–H stretch (3300–3500 cm⁻¹), aromatic C–H (3030 cm⁻¹), aliphatic C–H (2850–2950 cm⁻¹), aromatic C=C (1400–1600 cm⁻¹) | [5] |

| ¹H NMR | Aromatic protons (6.5–8.0 ppm), aliphatic protons (1.5–3.0 ppm), amine protons (3.0–5.0 ppm, broad) | [5] |

| MS | Molecular ion at m/z 147, characteristic fragmentation | [5] |

These spectroscopic data are critical for unambiguous identification and structural confirmation of 1,2,3,4-tetrahydro-2-naphthylamine in both research and industrial settings.

The synthesis of 1,2,3,4-tetrahydro-2-naphthylamine encompasses diverse chemical approaches that have evolved significantly over the past century. This section provides a comprehensive examination of the established and emerging synthetic strategies for producing this important chemical intermediate.

Classical Synthesis Routes

Reductive Amination of 2-Tetralone

The reductive amination of 2-tetralone represents one of the most widely employed classical approaches for synthesizing 1,2,3,4-tetrahydro-2-naphthylamine [1] [2]. This methodology involves the direct conversion of the corresponding ketone to the target amine through imine formation followed by reduction.

The process typically employs platinum oxide or Raney nickel catalysts under hydrogen atmosphere at atmospheric pressure and room temperature conditions [1] [2]. The reaction proceeds through initial imine formation between the ketone and ammonia or an amine source, followed by catalytic hydrogenation to yield the desired amine product. This approach consistently delivers yields ranging from 85 to 95 percent, making it highly attractive for both laboratory and industrial applications [1] [2].

The mechanistic pathway involves nucleophilic attack of the amine nucleophile on the carbonyl carbon, followed by elimination of water to form the imine intermediate. Subsequent catalytic hydrogenation reduces the carbon-nitrogen double bond to produce the saturated amine product. The stereochemistry of the product can be controlled through catalyst selection and reaction conditions [1] [2].

Catalytic Hydrogenation of Naphthylamine Derivatives

Classical hydrogenation methodologies have long served as fundamental approaches for tetrahydronaphthylamine synthesis. The selective hydrogenation of α-naphthylamine using sodium in boiling amyl alcohol produces aromatic tetrahydro-α-naphthylamine, a substance retaining aromatic character while undergoing selective ring saturation [3] [4].

Modern adaptations of this classical approach utilize Raney nickel catalysis under controlled hydrogen pressure conditions. Industrial implementations typically operate at 2.0 megapascals hydrogen pressure and 150°C for approximately five hours, achieving conversion rates exceeding 98 percent [5]. The process demonstrates remarkable selectivity, reducing only the unsubstituted benzene ring while preserving the amino-containing aromatic system [3] [4].

The mechanism involves heterogeneous catalysis on the metal surface, where hydrogen molecules dissociate and subsequently reduce the aromatic ring through sequential addition reactions. The retention of aromatic character in the amino-containing ring enables diazotization reactions, confirming the selective nature of the reduction process [3] [4].

Friedel-Crafts Acylation Followed by Reduction

The Friedel-Crafts acylation approach represents a versatile classical methodology that enables the introduction of various substitution patterns on the tetrahydronaphthalene scaffold [2] [6] [7]. This multi-step strategy begins with phenylacetic acid derivatives and proceeds through intramolecular cyclization.

The synthetic sequence commences with Friedel-Crafts acylation using aluminum chloride catalyst to form the ketone intermediate [2] [7]. Subsequent reduction using lithium aluminum hydride or alternative reducing agents converts the ketone to the corresponding alcohol, which can then be converted to the amine through various functional group transformations. This approach typically yields products in the 70 to 85 percent range [2].

Recent electrochemical adaptations of the Friedel-Crafts methodology have demonstrated significant improvements in both environmental impact and synthetic efficiency [6] [8] [9]. These catalyst-free electrochemical processes employ carboxylic acids as starting materials and achieve yields ranging from 80 to 95 percent under mild flow conditions [6] [8] [9].

Advanced Synthetic Strategies

Photoredox-Catalyzed Hydroaminoalkylation

Contemporary synthetic methodology has embraced photoredox catalysis as a powerful tool for tetrahydronaphthylamine synthesis. The photoredox-catalyzed hydroaminoalkylation of halogenated vinylpyridines represents a significant advancement in modular synthesis approaches [10] [11].

This methodology employs 2,4,6-tris(diphenylamino)-3,5-difluorobenzonitrile as the photocatalyst in combination with sodium azide as the hydrogen atom transfer catalyst [10] [11]. The process operates under continuous flow conditions with automated synthesis capabilities, enabling the production of various tetrahydronaphthyridine analogues with yields ranging from 46 to 98 percent [10] [11].

The reaction mechanism involves photoredox-catalyzed formation of carbon-centered radicals, followed by intramolecular cyclization through nucleophilic aromatic substitution. Temperature control between 180 and 220°C proves critical for achieving complete conversion within the 20-minute residence time typical of flow processes [10] [11].

Silver-Catalyzed Carbon-Hydrogen Amination

Advanced catalytic methodologies have expanded to include silver-catalyzed carbon-hydrogen amination reactions for naphthylamine derivative synthesis [12]. This approach utilizes silver oxide catalysis to achieve selective carbon-hydrogen bond functionalization at room temperature conditions.

The methodology demonstrates broad substrate tolerance, accommodating various substitution patterns on both the naphthylamine substrate and the aminating reagent [12]. Electron-withdrawing and electron-donating groups on the pyridine ring of naphthylamine derivatives participate smoothly in the reaction, producing aminated products in excellent yields [12].

The reaction mechanism proceeds through silver-mediated activation of azodicarboxylates, followed by insertion into the carbon-hydrogen bond at the 4-position of the naphthylamine substrate. The mild reaction conditions and high functional group tolerance make this methodology particularly attractive for complex molecule synthesis [12].

Multicomponent Cyclization Reactions

Advanced synthetic strategies increasingly emphasize multicomponent cyclization approaches that construct the tetrahydronaphthylamine framework through cascade reactions [13]. These methodologies combine naphthol, thionaphthol, or naphthylamine substrates with formaldehyde and 1,8-diazabicyclo[5.4.0]undec-7-ene in aqueous media.

The cascade multicomponent condensation proceeds without metal catalysts, producing various heterocyclic derivatives including dihydrooxazine, dihydrothiazine, and tetrahydrobenzoquinazoline structures [13]. The water-mediated process aligns with green chemistry principles while delivering moderate to good yields across diverse substrate combinations [13].

This approach demonstrates the power of cascade chemistry in constructing complex molecular architectures through single-pot procedures. The environmentally benign nature of the process, combined with its operational simplicity, positions multicomponent cyclization as an attractive alternative to traditional multi-step syntheses [13].

Key Reaction Pathways

Hofmann Rearrangement Pathway

The Hofmann rearrangement represents a unique synthetic pathway that converts naphthoic acid amides to tetrahydronaphthylamine derivatives with one fewer carbon atom [14] [15] [16] [17]. This transformation proceeds through formation of an isocyanate intermediate followed by hydrolysis and decarboxylation.

The reaction typically employs bromine and sodium hydroxide or sodium hypochlorite as reagents, operating at temperatures between 70 and 80°C in aqueous media [15] [16] [17]. The mechanism involves initial formation of an nitrogen-bromoamide intermediate, followed by rearrangement to generate the isocyanate. Subsequent hydrolysis produces a carbamic acid that spontaneously loses carbon dioxide to yield the primary amine product [15] [16] [17].

The stereochemistry of migrating groups remains preserved during the rearrangement, making this methodology valuable for stereoselective synthesis applications [16] [17]. Yields typically range from 60 to 75 percent, with the reaction demonstrating broad substrate tolerance across various substitution patterns [15] [16].

Electrochemical Oxidative Pathways

Electrochemical methodologies have emerged as powerful tools for tetrahydronaphthalene synthesis through oxidative cyclization pathways [6] [8] [9]. These approaches utilize direct anodic oxidation to promote Hofer-Moest reactions followed by intramolecular Friedel-Crafts alkylation.

The electrochemical process operates under mild conditions using carboxylic acids as readily available starting materials [6] [8] [9]. Continuous flow electrolysis provides significant advantages over batch processing, achieving quantitative yields for tetrahydronaphthalenes decorated with various functional groups including fluorine and methyl substituents [6] [8] [9].

The reaction mechanism involves electrochemical generation of carbon-centered radicals through decarboxylative oxidation. These radicals undergo intramolecular cyclization with the aromatic ring to form the tetrahydronaphthalene core structure. The catalyst-free nature of this approach represents a significant advancement in sustainable synthetic methodology [6] [8] [9].

Metal-Free Radical Cyclization

Contemporary synthetic chemistry has embraced metal-free radical cyclization approaches for constructing tetrahydronaphthalene frameworks [18]. These methodologies utilize carbonaceous materials as heterogeneous catalysts to promote cyclization reactions between naphthylamines and nitroolefins.

The process operates in aqueous media at 60°C, producing benzoindole and naphthofuran derivatives in good to excellent yields [18]. The ability to recycle the carbonaceous catalyst makes this approach economically attractive and environmentally benign compared to traditional acid-catalyzed methods [18].

Theoretical studies indicate that the reaction operates under thermodynamic control, with the carbonaceous solid acid catalyst facilitating the formation of thermodynamically favored products [18]. This methodology represents an important contribution to sustainable organic synthesis through its use of recyclable heterogeneous catalysts [18].

Industrial and Scalable Production

Continuous Flow Manufacturing

Industrial production of 1,2,3,4-tetrahydro-2-naphthylamine increasingly relies on continuous flow methodologies that offer superior control over reaction parameters and enhanced safety profiles [10] [11]. Modern continuous flow systems enable automated synthesis with residence times optimized for complete conversion while minimizing side product formation.

Flow chemistry platforms typically employ fixed-bed reactors containing immobilized catalysts, allowing for precise temperature and pressure control throughout the reaction pathway [10] [11]. The modular nature of flow systems enables rapid switching between different product derivatives through simple reagent stream modifications [10] [11].

Productivity in continuous flow systems can reach 2.20 millimoles per hour for spirocyclic tetrahydronaphthyridine derivatives, with the potential for further scale-up through parallel reactor configurations [10] [11]. The consistent product quality and reduced batch-to-batch variation make flow chemistry particularly attractive for pharmaceutical intermediate production [10] [11].

Catalyst Optimization for Scale-Up

Industrial scalability requires careful optimization of catalytic systems to balance activity, selectivity, and economic considerations [19] [20] [21]. Heterogeneous catalysts such as modified activated carbon and supported metal systems have demonstrated particular promise for large-scale applications.

Molybdenum-based catalysts supported on activated carbon show excellent performance for naphthalene hydrogenation to tetralin intermediates, achieving tetralin yields exceeding 90 percent under optimized conditions [20]. The absence of strong acid sites in these catalysts reduces cracking reactions and improves overall selectivity toward desired products [20].

Nickel-molybdenum bimetallic catalysts supported on alumina represent another attractive option for industrial implementation, particularly for processes requiring operation under higher pressure conditions [20] [21]. These systems demonstrate superior activity compared to monometallic alternatives while maintaining good stability over extended operating periods [20] [21].

Quality Control and Analytical Methods

Industrial production requires robust analytical methods to ensure consistent product quality and purity specifications. Gas chromatography represents the primary analytical technique for purity determination, with retention time comparisons against authentic standards providing definitive identification [5] .

Nuclear magnetic resonance spectroscopy serves as the definitive structural confirmation method, with characteristic chemical shift patterns enabling unambiguous identification of the tetrahydronaphthylamine structure [2] . High-resolution mass spectrometry provides additional confirmation of molecular formula and aids in identifying trace impurities .

Melting point analysis for crystalline derivatives and refractive index measurements for liquid forms provide additional quality control parameters [22] [29]. These combined analytical approaches ensure that commercial products meet stringent pharmaceutical and research grade specifications [22] [23] [24].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

1743-01-7 (hydrochloride)

GHS Hazard Statements

H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant